Antibacterial agent 27

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C18H14N6 |

|---|---|

分子量 |

314.3 g/mol |

IUPAC 名称 |

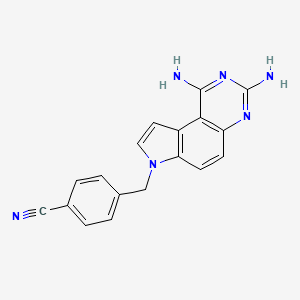

4-[(1,3-diaminopyrrolo[3,2-f]quinazolin-7-yl)methyl]benzonitrile |

InChI |

InChI=1S/C18H14N6/c19-9-11-1-3-12(4-2-11)10-24-8-7-13-15(24)6-5-14-16(13)17(20)23-18(21)22-14/h1-8H,10H2,(H4,20,21,22,23) |

InChI 键 |

IZYHVTAYLHFZSP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N)C#N |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Mechanisms of Antibacterial Agent 27: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

The designation "Antibacterial Agent 27" has been associated with at least two distinct and potent antimicrobial compounds: Pep27 , a signal peptide derived from Streptococcus pneumoniae, and BO-2727 , a synthetic carbapenem (B1253116) antibiotic. This technical guide provides an in-depth analysis of the core mechanism of action for each of these agents, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and experimental workflows.

Section 1: Pep27 - A Membrane-Penetrating Peptide with Intracellular Targets

Pep27 is a 27-amino acid signal peptide that exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogenic bacteria.[1] Uniquely, it exerts its antimicrobial effect without causing significant damage to the bacterial cell membrane, suggesting an intracellular mode of action.[1]

Core Mechanism of Action

The primary mechanism of action of Pep27 involves a two-step process:

-

Membrane Translocation: Pep27 penetrates the bacterial membrane via an energy-independent pathway.[1] This translocation occurs without disrupting the membrane's integrity, a significant advantage that minimizes the potential for hemolytic effects on host cells.[1]

-

Intracellular Target Engagement: Once inside the bacterial cell, Pep27 does not interfere with macromolecular synthesis (i.e., DNA, RNA, or protein synthesis).[1] Instead, it activates intracellular protein phosphatase activity.[1] This disruption of the phosphorylation-dephosphorylation equilibrium is believed to be the fundamental cause of its antibacterial effect, leading to physiological changes that are incompatible with bacterial survival.[1]

A modified version of this peptide, PEP27-2, has been developed with enhanced antimicrobial properties and also functions as a cell-penetrating peptide, showing synergistic effects when combined with other antibiotics.[2]

Signaling Pathway and Experimental Workflow

The proposed signaling pathway for Pep27's action and a typical experimental workflow to determine its membrane penetration are illustrated below.

Quantitative Data

The activation of protein phosphatase by Pep27 occurs within a specific concentration and time frame.

| Parameter | Value | Target Organisms |

| Effective Concentration | 10-15 µM | Staphylococcus epidermidis, Pseudomonas aeruginosa |

| Time to Activation | 5-10 minutes | Staphylococcus epidermidis, Pseudomonas aeruginosa |

Data sourced from Sung et al., 2007.[1]

Experimental Protocols

1. Flow Cytometry Analysis of Membrane Penetration

-

Objective: To quantitatively assess the translocation of Pep27 across the bacterial membrane.

-

Methodology:

-

Peptide Labeling: Synthesize Pep27 with a fluorescent tag (e.g., fluorescein (B123965) isothiocyanate, FITC) at the N-terminus.

-

Bacterial Culture: Grow the target bacterial strain (e.g., S. epidermidis or P. aeruginosa) to the mid-logarithmic phase.

-

Incubation: Incubate the bacterial cells with the fluorescently labeled Pep27 at various concentrations for a defined period.

-

Washing: Centrifuge the cell suspension to pellet the bacteria and wash with phosphate-buffered saline (PBS) to remove any unbound peptide.

-

Flow Cytometry: Resuspend the washed cells in PBS and analyze using a flow cytometer. Excite the cells with a laser appropriate for the fluorophore and measure the emission to quantify the intracellular fluorescence.

-

Controls: Include untreated bacterial cells as a negative control and cells treated with a known membrane-disrupting agent as a positive control for membrane permeabilization.

-

2. Protein Phosphatase Activity Assay

-

Objective: To measure the effect of Pep27 on intracellular protein phosphatase activity.

-

Methodology:

-

Cell Lysate Preparation: Treat bacterial cells with Pep27 for a specified time. Harvest the cells and prepare a cell-free lysate.

-

Phosphatase Substrate: Use a commercially available, phosphorylated peptide substrate that releases a detectable signal (e.g., colorimetric or fluorescent) upon dephosphorylation.

-

Enzyme Reaction: Incubate the cell lysate with the phosphatase substrate in a suitable reaction buffer.

-

Signal Detection: Measure the signal generated from the dephosphorylation of the substrate at various time points using a spectrophotometer or fluorometer.

-

Quantification: Compare the phosphatase activity in lysates from Pep27-treated cells to that of untreated cells to determine the fold activation.

-

Section 2: BO-2727 - A Potent Carbapenem Targeting Cell Wall Synthesis

BO-2727 is a novel injectable carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] It has demonstrated significant potency against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and imipenem-resistant Pseudomonas aeruginosa.[3][4]

Core Mechanism of Action

The mechanism of action of BO-2727 is characteristic of β-lactam antibiotics, specifically carbapenems:

-

Inhibition of Cell Wall Synthesis: BO-2727 inhibits the final step of peptidoglycan synthesis in the bacterial cell wall. It achieves this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains.[3][5] This disruption of cell wall integrity leads to cell lysis and bacterial death.

-

Specific PBP Affinity: BO-2727 exhibits a high affinity for specific PBPs in different bacteria. In Escherichia coli, it preferentially binds to PBP-2, while in Pseudomonas aeruginosa, it shows high affinity for both PBP-2 and PBP-3.[3][5] This targeted binding contributes to its potent bactericidal activity.

PBP Inhibition Mechanism and Experimental Workflow

The mechanism of PBP inhibition by BO-2727 and the experimental workflow for determining PBP affinity are depicted below.

Quantitative Data

Minimum Inhibitory Concentrations (MICs) of BO-2727

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Bacterial Species | MIC90 (µg/mL) |

| Methicillin-susceptible Staphylococci | ≤ 0.5 |

| Methicillin-resistant Staphylococci | 4 - 8 |

| Enterobacteriaceae | 0.006 - 2 |

| Haemophilus influenzae | 0.006 - 2 |

| Moraxella catarrhalis | 0.006 - 2 |

| Imipenem-susceptible P. aeruginosa | 2 |

| Imipenem-resistant P. aeruginosa | 8 |

MIC90 is the concentration at which 90% of isolates are inhibited. Data sourced from Asahi et al.[4]

PBP Binding Affinity of BO-2727

The 50% inhibitory concentration (IC50) represents the concentration of BO-2727 required to inhibit 50% of the binding of a fluorescent penicillin to a specific PBP.

| Organism | PBP Target | Observation |

| E. coli | PBP-2 | Preferential affinity; approximately twice that of imipenem.[3] |

| P. aeruginosa | PBP-2 and PBP-3 | High affinity for both.[3][5] |

| Methicillin-susceptible S. aureus | PBP-1 | IC50 values correlated with MIC values.[5] |

| Methicillin-resistant S. aureus | PBP-2' | Better binding kinetics than imipenem.[5] |

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of BO-2727 that inhibits the growth of a bacterial strain.

-

Methodology (Broth Microdilution):

-

Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of BO-2727 in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of BO-2727 in which there is no visible bacterial growth.

-

2. Penicillin-Binding Protein (PBP) Affinity Assay

-

Objective: To determine the affinity of BO-2727 for specific PBPs.

-

Methodology (Competitive Binding Assay):

-

Membrane Preparation: Grow the bacterial strain of interest and prepare membrane fractions containing the PBPs.

-

Competitive Incubation: Incubate the membrane preparations with various concentrations of BO-2727 to allow for binding to the PBPs.

-

Fluorescent Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture. This will bind to any PBPs not already occupied by BO-2727.

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: Visualize the fluorescently labeled PBPs using a gel imaging system.

-

Quantification and IC50 Determination: Quantify the intensity of the fluorescent bands corresponding to each PBP at different BO-2727 concentrations. The IC50 is calculated as the concentration of BO-2727 that reduces the fluorescence intensity by 50% compared to a control without the antibiotic.

-

3. Morphological Analysis

-

Objective: To observe the changes in bacterial morphology induced by BO-2727.

-

Methodology (Phase-Contrast or Electron Microscopy):

-

Bacterial Culture: Grow bacteria in the presence of sub-inhibitory or inhibitory concentrations of BO-2727.

-

Sample Preparation: Prepare the bacterial cells for microscopy. For phase-contrast microscopy, a wet mount is sufficient. For electron microscopy, cells need to be fixed, dehydrated, and sectioned.

-

Imaging: Observe the bacterial cells under a microscope and document any changes in shape, size, or cell division. For example, BO-2727 induces the formation of spherical forms in E. coli and bulging forms in P. aeruginosa.[3]

-

References

- 1. Mode of antibacterial action of a signal peptide, Pep27 from Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PEP27-2, a Potent Antimicrobial Cell-Penetrating Peptide, Reduces Skin Abscess Formation during Staphylococcus aureus Infections in Mouse When Used in Combination with Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial properties of BO-2727, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo antibacterial activities of BO-2727, a new carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinities of BO-2727 for bacterial penicillin-binding proteins and morphological change of gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]

Antibacterial agent 27 discovery and synthesis

An In-depth Technical Guide on the Discovery and Synthesis of Antibacterial Agent 27

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a novel benzothiazole (B30560) aryl urea (B33335) derivative with potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound, also referred to as compound 4a, is a novel benzothiazole aryl urea derivative identified as a potent anti-MRSA agent.[1] The discovery of this compound is part of a broader effort to develop new antibacterial agents that target bacterial cell wall synthesis, a pathway that is a target for clinically useful antibiotics like β-lactams and vancomycin (B549263).[2] Specifically, compound 4a was designed to target peptidoglycan (PG) hydrolases, also known as autolysins.[3] Autolysins, such as AtlA in S. aureus, are crucial for bacterial growth, division, and cell wall remodeling.[3] By targeting these enzymes, this compound disrupts the homeostasis of the bacterial cell wall, leading to cell death.[3]

The design of compound 4a involved the structural simplification of previous benzothiazole-urea hybrids, leading to a derivative with a p-CF3 group on the phenyl ring. This modification resulted in narrow-spectrum activity against Gram-positive bacteria, including clinical MRSA isolates.[3]

Quantitative Data

The antibacterial activity of this compound (compound 4a) has been quantified through various assays, with the Minimum Inhibitory Concentration (MIC) being a key metric.

| Compound | Bacterial Strain | MIC (μmol/L) | Reference |

| Anti-MRSA agent 27 (compound 4a) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.0975 | [1] |

In addition to its in vitro activity, compound 4a has demonstrated significant in vivo efficacy. In a murine abdominal infection model, it was shown to significantly reduce the bacterial load, outperforming vancomycin at a dose of 10 mg/kg.[3]

Synthesis and Experimental Protocols

General Synthesis of Benzothiazole Aryl Urea Derivatives

The synthesis of benzothiazole aryl urea derivatives, such as compound 4a, generally involves the reaction of a substituted 2-aminobenzothiazole (B30445) with an appropriate isocyanate.[4][5]

Experimental Workflow for the Synthesis of Benzothiazole Aryl Urea Derivatives

Caption: General workflow for the synthesis of benzothiazole aryl urea derivatives.

Protocol for the Synthesis of Benzothiazole-Phenylsulfonyl Urea Derivatives (A Representative Protocol):

A solution of the corresponding 2-aminobenzothiazole derivative (1.0 mmol) in dichloromethane (B109758) (DCM, 5 mL) is cooled to 0°C in an ice bath. To this solution, phenylsulfonyl isocyanate (0.13 mL, 1.0 mmol) is added.[4] The reaction mixture is stirred at this temperature for a specified period, followed by monitoring for completion using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified, typically through filtration and washing, followed by characterization using methods such as HRMS-ESI, ATR FT-IR, 1H NMR, and 13C NMR to confirm its molecular structure.[4]

Antibacterial Activity Assays

Broth Microdilution Method for MIC Determination:

The in vitro antibacterial activity is determined using the broth microdilution method.[4] Bacterial suspensions are prepared by transferring colonies into a suitable broth.[4] The synthesized compounds are dissolved in a solvent like DMSO to prepare stock solutions. Serial dilutions of the compounds are made in a 96-well microtiter plate. The bacterial inoculum is then added to each well. The plates are incubated at 37°C for 24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[6]

Mechanism of Action Studies

Gene Expression Analysis (qRT-PCR):

To investigate the effect of compound 4a on the expression of autolysin-related genes, quantitative real-time PCR (qRT-PCR) is performed. MRSA strains are treated with sub-inhibitory concentrations of compound 4a. RNA is then extracted from the bacterial cells and reverse-transcribed to cDNA. qRT-PCR is then used to quantify the expression levels of target genes such as RNAIII and walR.[3][7]

Molecular Docking:

Computational docking studies are performed to predict the binding mode of compound 4a to its target protein, AtlA. The crystal structure of AtlA is obtained or modeled, and the ligand (compound 4a) is docked into the active site of the protein. The interactions, such as hydrogen bonds, Pi-Pi stacking, and hydrophobic interactions, between the compound and the protein are analyzed to understand the binding mechanism.[3]

Mechanism of Action

This compound (compound 4a) exerts its antibacterial effect by targeting autolysins, specifically the primary autolysin in S. aureus, AtlA.[3] This disrupts the normal process of peptidoglycan hydrolysis, which is essential for cell wall remodeling and cell division.[3]

The proposed mechanism involves the following key steps:

-

Binding to AtlA: Compound 4a is suggested to bind to the AtlA protein through a combination of hydrogen bonds, Pi-Pi interactions, and hydrophobic interactions.[3]

-

Down-regulation of Autolysin-Related Genes: Mechanistic studies have shown that compound 4a down-regulates the expression of genes related to the autolysin regulatory system, including RNAIII and walR, which in turn affects the expression of atlA and lytM.[3][7]

-

Disruption of Peptidoglycan Homeostasis: By inhibiting the function and expression of autolysins, compound 4a disrupts the balance of peptidoglycan synthesis and degradation, leading to defects in the cell wall.[3][7]

-

Inhibition of Biofilm Formation and Toxin Production: In addition to its direct bactericidal activity, compound 4a has been shown to disrupt MRSA biofilms and suppress the production of hemolytic toxins.[3]

Signaling Pathway for the Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound targeting autolysin-mediated peptidoglycan hydrolysis.

Conclusion

This compound represents a promising new class of anti-staphylococcal agents with a novel mechanism of action. Its potent activity against MRSA, both in vitro and in vivo, combined with its ability to disrupt biofilms and reduce toxin production, highlights its potential as a therapeutic candidate. The targeting of autolysin AtlA provides a validated strategy for the development of new antibiotics to combat drug-resistant bacteria.[3] Further optimization of the benzothiazole phenyl urea scaffold may lead to the development of even more effective antibacterial agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of benzothiazole aryl urea derivatives as potent anti-staphylococcal agents targeting autolysin-mediated peptidoglycan hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives | MDPI [mdpi.com]

- 6. Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling Antibacterial Agent 27: A Technical Guide to Two Potent Molecules

In the ongoing battle against antimicrobial resistance, the designation "Antibacterial agent 27" has been attributed to two distinct and promising compounds: a cathelicidin-derived peptide, BMAP-27 , and a synthetic small molecule, Anti-MRSA agent 27 (compound 4a) . This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and experimental evaluation of both entities, tailored for researchers, scientists, and drug development professionals.

BMAP-27: A Cationic Peptide with Broad-Spectrum Activity

Bovine Myeloid Antimicrobial Peptide 27 (BMAP-27) is a member of the cathelicidin (B612621) family of host defense peptides, characterized by its potent and rapid bactericidal activity against a wide range of microorganisms.

Chemical Structure

BMAP-27 is a 27-amino acid peptide with the following primary sequence:

GGLRSLGRKILRAWKKYGPIIVPIIRIG-NH₂ [1][2]

The peptide exhibits a distinct secondary structure, featuring a long N-terminal α-helix, a central kink, and a shorter, hydrophobic C-terminal helix.[3] This amphipathic α-helical conformation is crucial for its antimicrobial function, allowing it to interact with and disrupt bacterial membranes.

Mechanism of Action

The primary mechanism of action for BMAP-27 involves the disruption of microbial membrane integrity.[3] The cationic nature of the peptide facilitates its initial electrostatic interaction with the negatively charged components of bacterial cell walls. Following this initial binding, the amphipathic α-helix inserts into the lipid bilayer, leading to membrane permeabilization, depolarization, and ultimately, cell death.[3] This rapid membrane disruption is responsible for its bactericidal effects, which can be observed within minutes of exposure.[3]

Caption: BMAP-27's mechanism of action workflow.

Antibacterial Activity

BMAP-27 demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

| Bacterial Strain | MIC (μM) | Reference |

| Escherichia coli ML-35 | 2 | |

| Streptococcus mutans | 1.8 (μg/mL) | [4] |

| Gram-negative clinical isolates | 1-8 | [5] |

| Gram-positive clinical isolates | 1-8 | [5] |

| NDM-producing CRE strains | 1.563-6.25 (μg/mL) |

Anti-MRSA Agent 27 (Compound 4a): A Targeted Synthetic Molecule

Anti-MRSA agent 27, also referred to as compound 4a in scientific literature, is a potent synthetic antibacterial compound belonging to the benzothiazole (B30560) aryl urea (B33335) class of molecules. It exhibits narrow-spectrum activity, primarily targeting Gram-positive bacteria, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Chemical Structure

The chemical name for Anti-MRSA agent 27 (compound 4a) is N-(benzothiazol-2-yl)-N'-(4-(trifluoromethyl)phenyl)urea .

Chemical Formula: C₁₅H₁₀F₃N₃OS

Molecular Weight: 337.32 g/mol

Mechanism of Action

Anti-MRSA agent 27 targets bacterial autolysins, which are peptidoglycan hydrolases essential for cell wall remodeling, growth, and division. By inhibiting these enzymes, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis. This targeted mechanism contributes to its potent anti-staphylococcal activity. Furthermore, this agent has been shown to disrupt MRSA biofilms and suppress the production of hemolytic toxins.

Caption: Anti-MRSA agent 27's multifaceted action.

Antibacterial Activity

This compound has demonstrated significant potency against MRSA.

| Bacterial Strain | MIC (μmol/L) | Reference |

| Methicillin-resistant S. aureus (MRSA) | 0.0975 |

Experimental Protocols

Determination of BMAP-27 Structure by NMR Spectroscopy

The three-dimensional structure of BMAP-27 in a membrane-mimetic environment can be determined using nuclear magnetic resonance (NMR) spectroscopy.[3][6][7]

Methodology:

-

Sample Preparation: The peptide is synthesized and purified. For NMR analysis, the peptide is dissolved in a solution containing micelles (e.g., dodecylphosphocholine-d38) to mimic a membrane environment.

-

NMR Data Acquisition: A series of multidimensional NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to obtain through-bond and through-space proton-proton correlations.

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid sequence of BMAP-27.

-

Structural Calculations: Distance restraints are derived from the NOESY data, and dihedral angle restraints can be obtained from coupling constants. These restraints are then used in molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the experimental data.

-

Structure Validation: The quality of the final structures is assessed using various validation tools to check for consistency with the experimental restraints and standard protein geometries.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.[8][9][10][11][12]

Methodology:

-

Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antibacterial agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The bacterial strain to be tested is grown to a specific optical density, and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.

Biofilm Disruption Assay (Crystal Violet Method)

The ability of an antibacterial agent to disrupt pre-formed biofilms is commonly assessed using the crystal violet staining method.[13][14][15][16]

Methodology:

-

Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate and incubated for a sufficient time (e.g., 24-48 hours) to allow for biofilm formation.

-

Removal of Planktonic Cells: The medium is carefully removed, and the wells are washed with a buffer (e.g., phosphate-buffered saline) to remove non-adherent, planktonic bacteria.

-

Treatment with Antibacterial Agent: The antibacterial agent, at various concentrations, is added to the wells containing the pre-formed biofilms and incubated for a specified period.

-

Crystal Violet Staining: The wells are washed again, and a solution of crystal violet (e.g., 0.1%) is added to each well to stain the remaining biofilm.

-

Washing and Solubilization: Excess stain is washed away, and the bound crystal violet is solubilized using a solvent such as 30% acetic acid or ethanol.

-

Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a specific wavelength (e.g., 570 nm). A decrease in absorbance in the treated wells compared to the untreated control indicates biofilm disruption.

Caption: Workflow for the crystal violet biofilm assay.

Synthesis of Anti-MRSA Agent 27 (Compound 4a)

The synthesis of N-(benzothiazol-2-yl)-N'-(4-(trifluoromethyl)phenyl)urea can be achieved through a reaction between 2-aminobenzothiazole (B30445) and 4-(trifluoromethyl)phenyl isocyanate.[17][18][19][20][21]

General Synthetic Scheme:

-

Starting Materials: 2-Aminobenzothiazole and 4-(Trifluoromethyl)phenyl isocyanate.

-

Reaction: The two starting materials are reacted in an appropriate solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at room temperature. The reaction typically proceeds to completion within a few hours.

-

Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by recrystallization or column chromatography to yield the desired N-(benzothiazol-2-yl)-N'-(4-(trifluoromethyl)phenyl)urea.

References

- 1. Item - The Amino Acid Sequences of BMAP-27 and BMAP-18 peptides. - Public Library of Science - Figshare [plos.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural analysis and mode of action of BMAP-27, a cathelicidin-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Antibacterial and Anti-biofilm Traits of the Novel BMAP-27-Melittin Conjugated Peptide Nanoparticle Against Streptococcus mutans: Clinical Isolates from Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo antimicrobial activity of two alpha-helical cathelicidin peptides and of their synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gmclore.org [gmclore.org]

- 7. Structure Determination of Membrane Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. protocols.io [protocols.io]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. benchchem.com [benchchem.com]

- 14. static.igem.org [static.igem.org]

- 15. bmglabtech.com [bmglabtech.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unraveling the Antimicrobial Potential of "Antibacterial Agent 27": A Technical Guide

For Immediate Release

A Deep Dive into the Spectrum of Activity of 4-((1,3-Diamino-7H-pyrrolo[3,2-f]quinazolin-7-yl)methyl)benzonitrile

This technical guide offers a comprehensive analysis of the compound commonly referred to as "Antibacterial Agent 27," identified by the CAS number 65795-51-9 and the chemical name 4-((1,3-Diamino-7H-pyrrolo[3,2-f]quinazolin-7-yl)methyl)benzonitrile. While commercially available under a name suggesting broad-spectrum antibacterial properties, a thorough review of the scientific literature reveals a more nuanced and intriguing profile for this molecule. This document is intended for researchers, scientists, and drug development professionals interested in the antimicrobial applications of novel heterocyclic compounds.

Executive Summary

"this compound," or 4-((1,3-Diamino-7H-pyrrolo[3,2-f]quinazolin-7-yl)methyl)benzonitrile, is a member of the 2,4-diaminoquinazoline class of compounds. Historical data, particularly the foundational research from 1979, has primarily characterized this agent's potent activity against fungal pathogens of the Candida genus. This has led to the common understanding of this molecule as an anti-Candida agent. However, recent advancements in the study of the broader 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline chemical class have unveiled significant potential for antibacterial activity, particularly against multi-drug resistant Gram-negative bacteria. This guide will synthesize both the established antifungal data and the emerging evidence for antibacterial potential, providing a forward-looking perspective on the true spectrum of activity of this compound.

Chemical Identity

-

Common Name: this compound

-

Chemical Name: 4-((1,3-Diamino-7H-pyrrolo[3,2-f]quinazolin-7-yl)methyl)benzonitrile

-

CAS Number: 65795-51-9

-

Molecular Formula: C₁₈H₁₄N₆

-

MedChemExpress Product ID: HY-112240

Spectrum of Activity: A Tale of Two Microbe Classes

Established Antifungal Activity

The primary body of quantitative data for 4-((1,3-Diamino-7H-pyrrolo[3,2-f]quinazolin-7-yl)methyl)benzonitrile details its efficacy against Candida species. A seminal 1979 study by Castaldo et al. established the potent antifungal nature of this and related 2,4-diaminoquinazoline compounds[1][2][3]. The table below summarizes the minimum inhibitory concentrations (MICs) from this foundational research.

| Fungal Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |

| Candida albicans | 20 | 1.25 | 2.5 | 1.39 |

| Candida tropicalis | 10 | 1.25 | 2.5 | 1.45 |

| Candida parapsilosis | 10 | 1.25 | 1.25 | 1.25 |

Table 1: Antifungal Activity of 4-((1,3-Diamino-7H-pyrrolo[3,2-f]quinazolin-7-yl)methyl)benzonitrile against Candida Species. Data extracted from Castaldo et al., 1979[1][2][3].

Emerging Antibacterial Potential

While direct, quantitative antibacterial data for 4-((1,3-Diamino-7H-pyrrolo[3,2-f]quinazolin-7-yl)methyl)benzonitrile is not available in the public domain, recent research into the 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (PQZ) scaffold has demonstrated potent antibacterial activity. A 2021 study highlighted that compounds with this core structure exhibit significant efficacy against multi-drug resistant Gram-negative bacteria[4]. This suggests that the designation "this compound" may not be a misnomer but rather an indication of uncharacterized potential.

The antibacterial activity of the PQZ class is attributed to the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of bacteria[4]. This mechanism is distinct from many common classes of antibiotics and holds promise for overcoming existing resistance mechanisms. The study on PQZ compounds revealed potent activity and synergistic effects with other antifolates like sulfamethoxazole[4].

Given that 4-((1,3-Diamino-7H-pyrrolo[3,2-f]quinazolin-7-yl)methyl)benzonitrile shares the core PQZ structure, it is highly probable that it also possesses antibacterial properties. Further research is warranted to elucidate the specific antibacterial spectrum and potency of this particular compound.

Mechanism of Action: A Focus on Folate Synthesis Inhibition

The proposed mechanism of action for the antibacterial effects of the 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline class, to which "this compound" belongs, is the inhibition of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids, and ultimately, for DNA replication and cell growth. By inhibiting DHFR, these compounds disrupt bacterial proliferation.

Diagram of the bacterial folate synthesis pathway and the inhibitory action of 1,3-diamino-7H-pyrrolo[3,2-f]quinazolines.

Experimental Protocols: A Roadmap for Characterization

While specific experimental protocols for determining the antibacterial spectrum of 4-((1,3-Diamino-7H-pyrrolo[3,2-f]quinazolin-7-yl)methyl)benzonitrile are not published, a standard microbiological workflow can be proposed.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity can be quantified by determining the MIC using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be selected, including strains from the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

-

Inoculum Preparation: Bacterial suspensions should be prepared and adjusted to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Compound Preparation: A stock solution of 4-((1,3-Diamino-7H-pyrrolo[3,2-f]quinazolin-7-yl)methyl)benzonitrile should be prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in CAMHB in 96-well microtiter plates.

-

Incubation: The microtiter plates are inoculated with the bacterial suspensions and incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Proposed workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion and Future Directions

4-((1,3-Diamino-7H-pyrrolo[3,2-f]quinazolin-7-yl)methyl)benzonitrile, also known as "this compound," is a compound with a well-documented history of potent antifungal activity against Candida species. While direct evidence of its antibacterial spectrum is lacking in historical literature, its chemical structure places it within the 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (PQZ) class of compounds. Recent studies on the PQZ scaffold have revealed a promising mechanism of action as DHFR inhibitors with significant antibacterial efficacy, particularly against challenging Gram-negative pathogens.

This technical guide serves to bridge the gap between the historical understanding of this molecule and its future potential. The misnomer "this compound" may, in fact, be a prescient indicator of a yet-to-be-fully-characterized spectrum of activity. It is imperative that future research efforts focus on a comprehensive evaluation of the antibacterial properties of 4-((1,3-Diamino-7H-pyrrolo[3,2-f]quinazolin-7-yl)methyl)benzonitrile. Such studies will be crucial in determining its true potential as a therapeutic agent in an era of growing antimicrobial resistance.

References

In Vitro Efficacy of Antibacterial Agent 27: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the in vitro efficacy of Antibacterial Agent 27, a novel investigational compound with significant potential for combating a range of bacterial pathogens. The data presented herein summarizes key findings from a series of preclinical assays designed to characterize its antimicrobial activity, spectrum, and preliminary mechanism of action. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation by the scientific community. This whitepaper is intended to serve as a core resource for researchers and drug development professionals engaged in the discovery and development of new antibacterial therapies.

Antimicrobial Activity of this compound

This compound has demonstrated potent activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data obtained from standardized broth microdilution assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 1 |

| Enterococcus faecalis | 29212 | 2 |

| Streptococcus pneumoniae | 49619 | 0.25 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Escherichia coli | 25922 | 4 |

| Klebsiella pneumoniae | 13883 | 8 |

| Pseudomonas aeruginosa | 27853 | 16 |

| Acinetobacter baumannii | 19606 | 8 |

Table 3: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | ATCC Number | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | 29213 | 1 | 2 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 2 | 2 |

| Escherichia coli | 25922 | 8 | 2 |

| Pseudomonas aeruginosa | 27853 | >32 | >2 |

Experimental Protocols

The following protocols detail the methodologies used to generate the in vitro efficacy data for this compound.

Bacterial Strains and Culture Conditions

All bacterial strains were obtained from the American Type Culture Collection (ATCC). Bacteria were cultured on Tryptic Soy Agar (TSA) or in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC Determination.

-

Inoculum Preparation: A suspension of the test organism was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Drug Dilution: this compound was serially diluted in CAMHB in a 96-well microtiter plate.

-

Inoculation: Each well was inoculated with the prepared bacterial suspension.

-

Incubation: The plate was incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC was recorded as the lowest concentration of the agent that completely inhibited visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined as an extension of the MIC assay.

Caption: Workflow for MBC Determination.

-

Subculturing: Following MIC determination, a 10 µL aliquot was taken from each well showing no visible growth and was plated onto a TSA plate.

-

Incubation: The plates were incubated at 37°C for 24 hours.

-

MBC Reading: The MBC was defined as the lowest concentration of the agent that resulted in a ≥99.9% reduction in the initial inoculum.

Preliminary Mechanism of Action

Initial investigations into the mechanism of action of this compound suggest that it may interfere with bacterial cell wall synthesis. This hypothesis is based on observations of morphological changes in treated bacteria and its efficacy against Gram-positive organisms. A proposed signaling pathway for this action is outlined below.

Caption: Proposed Mechanism of Action Pathway.

Further studies, including macromolecular synthesis assays and electron microscopy, are underway to fully elucidate the precise molecular target and mechanism of action of this compound.

Conclusion

This compound demonstrates promising in vitro activity against a range of bacterial pathogens, including drug-resistant strains. Its potent bactericidal activity against key Gram-positive organisms, coupled with a potential mechanism involving cell wall synthesis inhibition, marks it as a strong candidate for further preclinical development. The detailed protocols and data presented in this whitepaper provide a foundational resource for ongoing and future investigations into this novel antibacterial agent.

Antibacterial agent 27 target organisms

An in-depth analysis of "Antibacterial Agent 27" reveals that this designation is not unique to a single compound. Instead, it appears in scientific literature and commercial listings to refer to at least three distinct antimicrobial agents with different structures, mechanisms of action, and target organisms. This guide provides a detailed overview of each identified "this compound" to assist researchers, scientists, and drug development professionals in distinguishing these compounds and understanding their specific attributes.

This agent is a benzothiazole (B30560) aryl urea (B33335) derivative identified as a potent inhibitor of Methicillin-resistant Staphylococcus aureus (MRSA).

Target Organism: Staphylococcus aureus (specifically MRSA)

Quantitative Data

| Metric | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.0975 µmol/L | [1] |

Mechanism of Action

Anti-MRSA agent 27 is reported to disrupt MRSA biofilms and inhibit the production of hemolytic toxins.[1] The precise molecular target is suggested to be autolysin-mediated peptidoglycan hydrolases.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: A standard broth microdilution method is employed.

-

Prepare a twofold serial dilution of Anti-MRSA agent 27 in a 96-well microtiter plate using Mueller-Hinton broth (MHB).

-

Inoculate each well with a standardized suspension of MRSA to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria without agent) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Biofilm Disruption Assay:

-

Grow MRSA biofilms on a suitable surface (e.g., 96-well polystyrene plates) for 24 hours.

-

Gently wash the biofilms to remove planktonic cells.

-

Add fresh growth medium containing various concentrations of Anti-MRSA agent 27 to the wells.

-

Incubate for a further 24 hours.

-

Quantify the remaining biofilm biomass using a crystal violet staining assay or by determining the number of viable cells (CFU counting).

Signaling Pathway and Experimental Workflow

References

Pharmacokinetics of Antibacterial Agent 27 (Amphenmulin): An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacokinetic profile of the novel antibacterial agent, amphenmulin, a promising pleuromutilin (B8085454) derivative. The information is intended for researchers, scientists, and professionals in the field of drug development. Amphenmulin has demonstrated significant in vitro activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Pharmacokinetic Data

The pharmacokinetic properties of amphenmulin have been evaluated in murine models to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key pharmacokinetic parameters of amphenmulin following intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |

| Elimination Half-life (T1/2) | 1.92 ± 0.28 h | 2.64 ± 0.72 h | 2.91 ± 0.81 h |

| Total Body Clearance (Clβ/F) | 0.82 ± 0.09 L/h/kg | 4.08 ± 1.14 L/h/kg | 6.31 ± 2.26 L/h/kg |

| Area Under the Curve (AUC0→∞) | 12.23 ± 1.35 µg·h/mL | 2.52 ± 0.81 µg·h/mL | 1.67 ± 0.66 µg·h/mL |

Data presented as mean ± standard deviation.

The results indicate that amphenmulin is a rapidly eliminating drug, as evidenced by its short elimination half-life across all administration routes. The significantly lower maximum concentration (Cmax) observed after oral administration compared to intraperitoneal injection suggests a potential first-pass effect.

Experimental Protocols

1. In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Healthy adult mice are used for the study. All experimental procedures are typically approved by an Animal Ethics Committee.

-

Dosing:

-

A single dose of amphenmulin is administered to different groups of mice via intravenous, intraperitoneal, and oral routes.

-

-

Blood Sample Collection:

-

Blood samples are collected from the brachial wing vein of each mouse at predetermined time points post-administration. For intravenous injection, typical time points include 0, 5, 10, 15, 30, and 45 minutes, and 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours. For oral and intramuscular administrations, time points may include 0, 3, 6, 9, 12, 20, 39, and 45 minutes, and 1, 2, 4, 8, 12, and 24 hours.

-

-

Sample Processing:

-

The collected blood samples are centrifuged (e.g., at 3,500 rpm for 10 minutes) to separate the plasma.

-

The plasma is then collected and stored at -20°C until analysis.

-

2. Analytical Method for Plasma Concentration Determination

-

Sample Preparation:

-

Plasma samples are brought to room temperature.

-

A specific volume of plasma (e.g., 200 µL) is mixed with a protein precipitation agent like acetonitrile (B52724) (e.g., 800 µL) and vortexed.

-

The mixture is then centrifuged at high speed (e.g., 12,000 rpm for 10 minutes).

-

-

Chromatographic Analysis:

-

The supernatant is filtered through a 0.22-µm filter.

-

The filtered sample is then analyzed using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.

-

Amphenmulin is separated on a C18 column with a mobile phase consisting of 0.1% aqueous formic acid and acetonitrile at a specific ratio (e.g., 40:60, vol/vol) and flow rate (e.g., 0.5 mL/min).

-

-

Method Validation:

-

The analytical method is validated for linearity, recovery, and precision. For amphenmulin, good linearity has been demonstrated within a concentration range of 0.005–0.5 μg/mL.

-

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Amphenmulin, as a pleuromutilin derivative, is understood to exert its antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved through its interaction with the 50S ribosomal subunit.

Mechanism of action of Amphenmulin at the bacterial ribosome.

Experimental Workflow: Murine Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting a pharmacokinetic study of an antibacterial agent in a murine model.

Experimental workflow for a murine pharmacokinetic study.

An In-depth Technical Guide to the Pharmacodynamics of Antibacterial Agent 27

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antibacterial Agent 27" is a fictional compound created for illustrative purposes due to the absence of public information on a specific agent with this name. The following data, protocols, and pathways are representative examples based on established principles of antibacterial pharmacodynamics.

Introduction

This compound (FAA-27) is a novel synthetic compound demonstrating potent bactericidal activity against a range of Gram-positive pathogens. This document provides a comprehensive overview of its pharmacodynamic properties, including its mechanism of action, in vitro activity, and the experimental protocols used for its evaluation. The information presented herein is intended to guide further research and development of FAA-27 as a potential therapeutic agent.

Mechanism of Action

FAA-27 exerts its antibacterial effect by inhibiting bacterial signaling pathways crucial for virulence and survival.[1][2] Specifically, it acts as an antagonist to the Agr quorum-sensing system in Staphylococcus aureus. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1][2] By disrupting this signaling cascade, FAA-27 prevents the expression of virulence factors, such as toxins and adhesins, rendering the bacteria more susceptible to host immune clearance. This targeted disruption of signaling networks is a promising strategy for developing new antimicrobial therapies.[3][4]

Quantitative Pharmacodynamic Data

The in vitro activity of FAA-27 was evaluated against a panel of clinically relevant Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard broth microdilution methods. Time-kill kinetic studies were also performed to assess the rate of bactericidal activity.

| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Time to 3-log10 Reduction (hours) at 4x MIC |

| Staphylococcus aureus | 29213 | 0.5 | 1 | 4 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 1 | 2 | 6 |

| Streptococcus pneumoniae | 49619 | 0.25 | 0.5 | 2 |

| Enterococcus faecalis | 29212 | 2 | 8 | > 24 (bacteriostatic) |

Table 1: In Vitro Activity of this compound

Experimental Protocols

The MIC of FAA-27 was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

A serial two-fold dilution of FAA-27 was prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

The bacterial suspension was added to each well of the microtiter plate.

-

Plates were incubated at 37°C for 18-24 hours.

-

The MIC was defined as the lowest concentration of FAA-27 that completely inhibited visible bacterial growth.

Time-kill assays were performed to evaluate the bactericidal activity of FAA-27 over time.

-

Bacterial cultures were grown to the early logarithmic phase and diluted in fresh CAMHB to a starting inoculum of approximately 1 x 10^6 CFU/mL.

-

FAA-27 was added at concentrations corresponding to 1x, 2x, 4x, and 8x the MIC. A growth control without the agent was also included.

-

Cultures were incubated at 37°C with shaking.

-

Aliquots were removed at specified time points (0, 2, 4, 6, 8, and 24 hours), serially diluted in sterile saline, and plated on appropriate agar (B569324) plates.

-

Plates were incubated for 18-24 hours, and the number of viable colonies was counted.

-

The results were plotted as log10 CFU/mL versus time.

Conclusion

This compound demonstrates promising pharmacodynamic properties, including potent in vitro activity against key Gram-positive pathogens and a targeted mechanism of action that disrupts bacterial quorum sensing. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetic profile, and potential for resistance development. The data and protocols presented in this guide provide a solid foundation for the continued development of FAA-27 as a novel antibacterial therapeutic.

References

- 1. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial signaling as an antimicrobial target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacteria’s Secret Signaling System Opens Doors for Antibiotic Therapy | Technology Networks [technologynetworks.com]

- 4. researchgate.net [researchgate.net]

Unraveling "Antibacterial Agent 27": A Technical Review of Three Distinct Antimicrobial Entities

The designation "Antibacterial Agent 27" is not a singular entity but rather a label applied to several distinct antimicrobial compounds and biologics in scientific literature. This technical guide provides an in-depth review of three prominent agents referred to by this name: a synthetic small molecule, Anti-MRSA agent 27 (compound 4a) ; a bacterial signaling peptide, Pep27 ; and a phage-derived enzyme, P-27/HP endolysin . This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, quantitative efficacy, and the experimental protocols used in their evaluation.

Anti-MRSA Agent 27 (Compound 4a): A Potent Synthetic Molecule Targeting Peptidoglycan Hydrolases

Anti-MRSA agent 27, also referred to as compound 4a, is a novel benzothiazole (B30560) aryl urea (B33335) derivative identified as a potent, narrow-spectrum antibacterial agent against Gram-positive bacteria, including clinically significant Methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2]

Mechanism of Action

Compound 4a exerts its antibacterial effect by targeting autolysins, specifically by inhibiting peptidoglycan hydrolase activity.[1] Autolysins, such as AtlA in S. aureus, are crucial for bacterial growth, cell division, and cell wall remodeling. By disrupting these enzymes, compound 4a interferes with peptidoglycan homeostasis. Mechanistic studies have shown that the compound down-regulates genes associated with autolysin function, such as RNAIII and walR. The critical role of this target was confirmed in experiments where the efficacy of compound 4a was diminished in an atlA knockout strain of S. aureus.[1] Molecular docking studies suggest that compound 4a binds to the AtlA protein through a combination of hydrogen bonds, pi-pi stacking, and hydrophobic interactions.[1]

Caption: Mechanism of Anti-MRSA Agent 27 (Compound 4a).

Quantitative Data

The antibacterial efficacy of benzothiazole-urea hybrids has been quantified through Minimum Inhibitory Concentration (MIC) assays. For a series of these compounds, potent activity was observed against both standard S. aureus and clinical MRSA isolates.

| Compound | Target Organism | MIC (µM) |

| 5f, 5i, 8e, 8k, 8l | S. aureus (SA) | 0.39 |

| Methicillin-resistant S. aureus (MRSA) | 0.39 / 0.78 | |

| Compound 8l | S. aureus (SA) | 0.39 |

| Methicillin-resistant S. aureus (MRSA) | 0.39 / 0.78 |

Data sourced from a 2022 study on benzothiazole-urea hybrids.[2]

In a murine model of abdominal infection, compound 4a demonstrated significant in vivo efficacy, reducing the bacterial load more effectively than vancomycin (B549263) at a dose of 10 mg/kg.[1] Furthermore, related compounds have been shown to not only inhibit the formation of MRSA biofilms but also to eradicate pre-formed biofilms.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

-

Bacterial Strains and Culture: S. aureus and MRSA strains are cultured in Mueller-Hinton Broth (MHB).

-

Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in MHB in a 96-well microtiter plate.

-

Inoculation: A standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) is added to each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Disruption Assay (Crystal Violet Method):

-

Biofilm Formation: MRSA is cultured in Tryptic Soy Broth (TSB) supplemented with glucose in a 96-well plate and incubated for 24 hours to allow biofilm formation.

-

Treatment: The planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS). The test compound at various concentrations is added to the wells containing the pre-formed biofilms and incubated for another 24 hours.

-

Staining: The wells are washed again with PBS to remove non-adherent cells. The remaining biofilms are fixed with methanol (B129727) and stained with 0.1% crystal violet solution.

-

Quantification: The stained biofilms are washed, and the dye is solubilized with 33% acetic acid. The absorbance is measured at 570 nm to quantify the biofilm biomass.

Pep27: A Bacterial Peptide with Intracellular Targets

Pep27 is a signal peptide derived from Streptococcus pneumoniae that exhibits antibacterial properties against a range of pathogenic Gram-positive and Gram-negative bacteria.[3] Uniquely, it does not exert its effect by disrupting the bacterial membrane and shows no hemolytic activity against human red blood cells.[3]

Mechanism of Action

The mode of action for Pep27 is a multi-step process that involves entry into the bacterial cell followed by the modulation of an intracellular signaling pathway.

-

Membrane Penetration: Flow cytometry analyses have demonstrated that Pep27 penetrates the bacterial membrane without causing damage. This process is energy-independent.[3]

-

Intracellular Target: Once inside the cell, Pep27 does not interfere with macromolecular synthesis (i.e., DNA, RNA, or protein synthesis).[3]

-

Enzyme Activation: The primary antibacterial mechanism is the activation of intracellular protein phosphatase activity. This activation occurs within minutes of exposure and has been observed in both Staphylococcus epidermidis and Pseudomonas aeruginosa.[3] The activation of phosphatases leads to physiological changes that are ultimately detrimental to the bacterium.

Caption: Proposed mechanism of action for the Pep27 peptide.

Quantitative Data

The activation of protein phosphatase by Pep27 is dose- and time-dependent.

| Bacterial Species | Effective Pep27 Concentration (µM) | Time to Activation (min) |

| Staphylococcus epidermidis | 10-15 | 5-10 |

| Pseudomonas aeruginosa | 10-15 | 5-10 |

Data from Sung et al., 2007.[3]

Experimental Protocols

Assessment of Membrane Damage (Flow Cytometry):

-

Bacterial Preparation: Bacterial cells are grown to mid-log phase, harvested, and washed with PBS.

-

Peptide Treatment: The bacterial suspension is incubated with various concentrations of Pep27.

-

Fluorescent Staining: A membrane-impermeable fluorescent dye (e.g., propidium (B1200493) iodide) is added to the cell suspension. This dye can only enter cells with compromised membranes.

-

Flow Cytometry Analysis: The fluorescence of individual cells is measured using a flow cytometer. An increase in the fluorescent population indicates membrane damage. The lack of such an increase for Pep27-treated cells demonstrates its non-lytic mode of entry.

Protein Phosphatase Activity Assay:

-

Cell Lysate Preparation: Bacterial cells are treated with Pep27 for a specified time. The cells are then harvested, washed, and lysed to release intracellular proteins.

-

Substrate Addition: A synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate (B84403) or a specific serine/threonine phosphopeptide) is added to the cell lysate.

-

Enzymatic Reaction: The reaction mixture is incubated to allow for dephosphorylation of the substrate by activated phosphatases.

-

Detection: The amount of dephosphorylated product is quantified. For p-nitrophenyl phosphate, this can be measured spectrophotometrically by the release of p-nitrophenol. The increase in phosphatase activity is correlated with the concentration of Pep27 and the incubation time.

P-27/HP Endolysin: A Phage-Derived Enzyme for S. aureus Control

P-27/HP endolysin is an enzyme derived from a bacteriophage that infects S. aureus. Endolysins are peptidoglycan hydrolases that break down the bacterial cell wall from within during the phage lytic cycle, leading to rapid cell lysis. When applied externally, they can be potent antibacterial agents.

Mechanism of Action

P-27/HP endolysin acts directly on the peptidoglycan layer of the S. aureus cell wall. This enzymatic degradation compromises the structural integrity of the cell wall, leading to osmotic instability and rapid bacteriolysis. This mechanism is effective regardless of the antibiotic resistance profile of the target bacterium.

Caption: Experimental workflow for P-27/HP endolysin.

Quantitative Data

The lytic activity of P-27/HP endolysin is influenced by environmental conditions and demonstrates potent efficacy in both in vitro and in vivo settings.

In Vitro Activity Profile: [4]

-

Optimal Temperature: 35 - 40°C

-

Optimal pH: 7.0

In Vivo Efficacy in a Murine Bacteremia Model: [4][5]

-

Bacterial Challenge: 5 x 10^8 CFU of S. aureus 27/HP

-

Treatment: Single subcutaneous injection of phage P-27/HP (containing the endolysin gene)

-

Outcome:

Experimental Protocols

In Vitro Lytic Activity (Turbidity Reduction Assay):

-

Bacterial Preparation: S. aureus is grown to the exponential phase, harvested, and resuspended in a suitable buffer (e.g., PBS, pH 7.0).

-

Assay Setup: The bacterial suspension is added to the wells of a microplate reader.

-

Treatment: Purified P-27/HP endolysin is added to the bacterial suspension at various concentrations. A control with buffer only is included.

-

Measurement: The optical density (e.g., at 600 nm) of the suspension is monitored over time at the optimal temperature (37°C). A rapid decrease in optical density indicates bacterial lysis.

In Vivo Mouse Bacteremia Model:

-

Animal Model: Swiss albino mice are used for the study.

-

Infection: Mice are challenged with a lethal dose of a virulent S. aureus strain (e.g., 5 x 10^8 CFU) via an appropriate route (e.g., intraperitoneal or intravenous injection).

-

Treatment: A treatment group receives a single dose of the endolysin (e.g., 250 µg per mouse) or the parent phage via a suitable route (e.g., subcutaneous or intravenous injection) at a specified time post-infection.[6] A control group receives a placebo (e.g., buffer).

-

Endpoint Analysis:

-

Survival: Mice are monitored for a defined period (e.g., 10 days), and survival rates are recorded.

-

Bacterial Load: At a specific time point post-treatment (e.g., 4 days), mice are euthanized, and organs such as the spleen are harvested, homogenized, and plated on selective agar (B569324) to enumerate the bacterial CFU. A significant reduction in CFU in the treated group compared to the control group indicates efficacy.[6]

-

References

- 1. Design and synthesis of benzothiazole aryl urea derivatives as potent anti-staphylococcal agents targeting autolysin-mediated peptidoglycan hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel benzothiazole‒urea hybrids: Design, synthesis and biological activity as potent anti-bacterial agents against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of antibacterial action of a signal peptide, Pep27 from Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P-27/HP endolysin as antibacterial agent for antibiotic resistant Staphylococcus aureus of human infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of polyvalent bacteriophage P-27/HP to control multidrug resistant Staphylococcus aureus associated with human infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Early Research on a Novel Pleuromutilin Derivative: An In-depth Technical Guide

Introduction: This technical guide provides a comprehensive overview of the early research and development of a novel series of pleuromutilin (B8085454) derivatives with potent antibacterial activity. While the initial inquiry focused on "Antibacterial agent 27," a thorough investigation of available data indicates that this designation is likely associated with a series of pleuromutilin derivatives synthesized and evaluated for their efficacy against clinically relevant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). This document collates and presents key findings on the synthesis, in vitro and in vivo activity, and preliminary safety profile of these compounds, with a focus on providing researchers, scientists, and drug development professionals with a detailed understanding of their potential.

The core structure of these compounds is based on pleuromutilin, a diterpene antibiotic known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The research highlighted herein explores the chemical modification of the pleuromutilin scaffold, specifically through the introduction of substituted triazole moieties, to enhance antibacterial potency and improve pharmacological properties.

Quantitative Data Summary

The antibacterial efficacy of the synthesized pleuromutilin derivatives was evaluated against a panel of bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, was determined for each compound. The results for selected potent compounds from the series are summarized below.

| Compound | MRSA (ATCC 43300) MIC (μg/mL) | S. aureus (ATCC 29213) MIC (μg/mL) | S. aureus (AD 3) MIC (μg/mL) | S. aureus (144) MIC (μg/mL) | E. coli (ATCC 25922) MIC (μg/mL) |

| Compound 7 ("Antibacterial agent 104") | 0.5 | 0.25 | 0.25 | 0.25 | >128 |

| Compound 32 | 0.125 | 0.125 | 0.125 | 0.125 | >128 |

| Tiamulin (Reference) | 0.5 | 0.25 | 0.25 | 0.25 | >128 |

Table 1: In Vitro Antibacterial Activity (MIC) of Selected Pleuromutilin Derivatives.

The cytotoxicity of the compounds was assessed against RAW264.7 murine macrophage cells to determine their potential for adverse effects on host cells.

| Compound | Cytotoxicity (IC50 in μg/mL against RAW264.7 cells) |

| Compound 7 ("Antibacterial agent 104") | >8 |

| Compound 32 | >8 |

| Tiamulin (Reference) | >8 |

Table 2: In Vitro Cytotoxicity of Selected Pleuromutilin Derivatives.

Experimental Protocols

In Vitro Antibacterial Activity (MIC Determination)

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Strains: The tested strains included Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, S. aureus ATCC 29213, and clinical isolates S. aureus AD 3 and S. aureus 144, as well as Escherichia coli ATCC 25922.

-

Culture Media: Mueller-Hinton broth (MHB) was used for growing the bacterial cultures.

-

Preparation of Inoculum: Bacterial strains were cultured overnight at 37°C. The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

-

Assay Procedure: The compounds were serially diluted in MHB in 96-well microtiter plates. An equal volume of the bacterial inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Tiamulin was used as a positive control.

In Vitro Cytotoxicity Assay

-

Cell Line: RAW264.7 murine macrophage cells were used for the cytotoxicity assessment.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for a specified period.

-

Cell Viability Measurement: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength using a microplate reader.

-

IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Efficacy in a Murine Thigh Infection Model

-

Animal Model: Neutropenic mice were used for the in vivo efficacy studies. Neutropenia was induced by intraperitoneal injection of cyclophosphamide.

-

Infection: Mice were inoculated in the thigh muscle with a clinical isolate of MRSA.

-

Treatment: Two hours post-infection, the mice were treated with the test compounds or vehicle control via intravenous or oral administration.

-

Assessment of Bacterial Load: At 24 hours post-treatment, the mice were euthanized, and the thigh muscles were excised, homogenized, and plated on agar (B569324) plates to determine the bacterial load (CFU/g of tissue).

-

Data Analysis: The reduction in bacterial load in the treated groups was compared to the vehicle control group.

Visualizations

Proposed Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The pleuromutilin class of antibiotics, including these novel derivatives, are known to target the bacterial ribosome, specifically the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding interferes with the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting peptide bond formation and halting protein synthesis.

Caption: Proposed mechanism of action of pleuromutilin derivatives.

Experimental Workflow: In Vivo Efficacy Assessment

The following diagram illustrates the key steps in the murine thigh infection model used to evaluate the in vivo efficacy of the antibacterial compounds.

Caption: Workflow for the in vivo murine thigh infection model.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

The research on this series of pleuromutilin derivatives has provided initial insights into the relationship between their chemical structure and antibacterial activity. Modifications to the C-14 side chain of the pleuromutilin core have been shown to significantly impact potency.

Caption: Key structural modifications influencing antibacterial activity.

An In-depth Technical Guide to the Molecular Targets of Agents Designated as "Antibacterial Agent 27"

Introduction: The designation "Antibacterial Agent 27" is not unique to a single molecular entity. Scientific literature and commercial catalogs use this nomenclature to refer to several distinct compounds, each with a unique structure, mechanism of action, and molecular target. This guide provides a detailed examination of three such agents: the antimicrobial peptide BMAP-27, the signal peptide Pep27, and the small molecule Anti-MRSA agent 27. For each agent, we will explore its core molecular targets, present quantitative data, detail relevant experimental protocols, and provide visualizations of key pathways and workflows.

Section 1: BMAP-27 - A Cathelicidin-Derived Antimicrobial Peptide

BMAP-27 is a member of the cathelicidin (B612621) family of antimicrobial peptides, which play a crucial role in the innate immune response. It is a 27-residue peptide with potent activity against a broad spectrum of microorganisms, including bacteria and fungi. The primary molecular target of BMAP-27 is the microbial cell membrane.

1.1 Molecular Target and Mechanism of Action

The antibacterial activity of BMAP-27 is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes.[1] The peptide possesses an amphipathic structure, with a long N-terminal α-helix that contains both cationic and aromatic residues, and a shorter, hydrophobic C-terminal helix.[1] This structure facilitates its interaction with and insertion into the lipid bilayer of bacterial membranes. The initial interaction is thought to be electrostatic, between the cationic residues of the peptide and the negatively charged components of the bacterial membrane. Following this, the hydrophobic regions of the peptide insert into the membrane core, leading to membrane permeabilization, depolarization, and ultimately, cell death.[1] The C-terminal helix is particularly important for rapid and extensive membrane disruption.[1]

1.2 Quantitative Data

The following table summarizes the antimicrobial activity of BMAP-27 and its truncated form, BMAP-18, against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound | Organism | MIC (μM) |

| BMAP-27 | Escherichia coli | 2 |

| BMAP-27 | Pseudomonas aeruginosa | 4 |

| BMAP-27 | Staphylococcus aureus | 2 |

| BMAP-18 | Escherichia coli | 4 |

| BMAP-18 | Pseudomonas aeruginosa | 8 |

| BMAP-18 | Staphylococcus aureus | 4 |

Data compiled from publicly available research.

1.3 Experimental Protocols

1.3.1 Determination of Minimum Inhibitory Concentration (MIC)

The MIC of BMAP-27 is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Peptide Dilutions: BMAP-27 is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

1.3.2 Membrane Permeabilization Assay

The ability of BMAP-27 to permeabilize bacterial membranes can be assessed using the SYTOX Green uptake assay.

-

Bacterial Suspension Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with PBS. The bacterial pellet is then resuspended in PBS to a final optical density (OD600) of 0.5.

-

Assay Setup: The bacterial suspension is incubated with the fluorescent dye SYTOX Green (which can only enter cells with compromised membranes) at a final concentration of 1 μM for 15 minutes in the dark.

-

Peptide Addition and Measurement: BMAP-27 is added to the bacterial suspension at various concentrations. The fluorescence intensity is monitored over time using a fluorescence spectrophotometer with excitation and emission wavelengths of 485 nm and 520 nm, respectively. An increase in fluorescence indicates membrane permeabilization.

1.4 Visualizations

Caption: Mechanism of action of BMAP-27 on the bacterial cell membrane.

Section 2: Pep27 - A Signal Peptide from Streptococcus pneumoniae